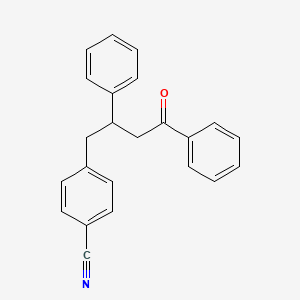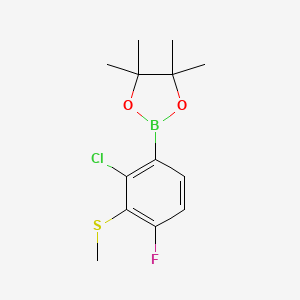![molecular formula C14H16N2O2 B14015951 2,2'-Benzene-1,4-diylbis[1-(aziridin-1-yl)ethanone] CAS No. 6309-99-5](/img/structure/B14015951.png)
2,2'-Benzene-1,4-diylbis[1-(aziridin-1-yl)ethanone]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Benzene-1,4-diylbis[1-(aziridin-1-yl)ethanone] is a chemical compound characterized by the presence of aziridine groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Benzene-1,4-diylbis[1-(aziridin-1-yl)ethanone] typically involves the reaction of aziridine with benzene derivatives under controlled conditions. One common method involves the reaction of ethylenimine or propylenimine with benzonitrile N-oxides . The reaction is carried out in the presence of a base such as triethylamine and a solvent like acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Benzene-1,4-diylbis[1-(aziridin-1-yl)ethanone] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reaction conditions.
Reduction: Reduction reactions can modify the aziridine groups, leading to the formation of different derivatives.
Substitution: The aziridine groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aziridine oxides, while reduction can produce aziridine alcohols .
Wissenschaftliche Forschungsanwendungen
2,2’-Benzene-1,4-diylbis[1-(aziridin-1-yl)ethanone] has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds.
Biology: The compound’s cytotoxic properties make it a potential candidate for anticancer research.
Medicine: Its derivatives are explored for their potential therapeutic effects.
Industry: The compound is used in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 2,2’-Benzene-1,4-diylbis[1-(aziridin-1-yl)ethanone] involves its interaction with molecular targets such as DNA and proteins. The aziridine groups can form covalent bonds with nucleophilic sites on these biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-(Aziridin-1-yl)phenyl)ethanone
- 1-(4-(Azetidin-1-yl)phenyl)ethanone
- 1-(3-Fluoro-4-(pyrrolidin-1-yl)phenyl)ethanone
Uniqueness
2,2’-Benzene-1,4-diylbis[1-(aziridin-1-yl)ethanone] is unique due to its specific structure, which allows for versatile chemical modifications and applications. Its dual aziridine groups provide distinct reactivity compared to similar compounds, making it valuable for specialized research and industrial applications .
Eigenschaften
CAS-Nummer |
6309-99-5 |
|---|---|
Molekularformel |
C14H16N2O2 |
Molekulargewicht |
244.29 g/mol |
IUPAC-Name |
1-(aziridin-1-yl)-2-[4-[2-(aziridin-1-yl)-2-oxoethyl]phenyl]ethanone |
InChI |
InChI=1S/C14H16N2O2/c17-13(15-5-6-15)9-11-1-2-12(4-3-11)10-14(18)16-7-8-16/h1-4H,5-10H2 |
InChI-Schlüssel |
GYPNHVUMLCCZNH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN1C(=O)CC2=CC=C(C=C2)CC(=O)N3CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


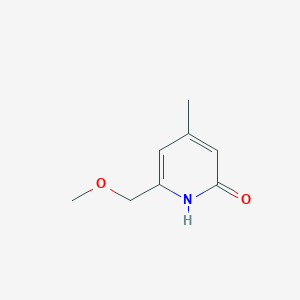

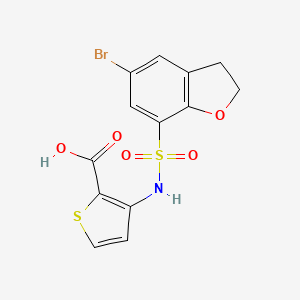
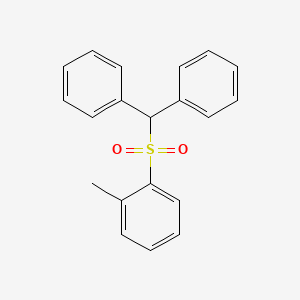
![5-[3,5-bis(4-tert-butylphenyl)phenyl]-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]pyridine-2-carboxamide](/img/structure/B14015916.png)
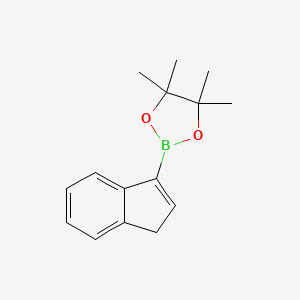

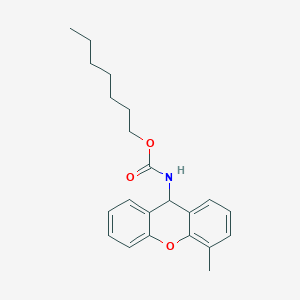
![2-[4-[(2,4-dimethoxyphenyl)iminomethyl]-N-ethylanilino]acetonitrile](/img/structure/B14015939.png)


